molecular formula C9H8BrClO B8267093 (E)-4-Bromo-2-chloro-1-(2-methoxyvinyl)benzene

(E)-4-Bromo-2-chloro-1-(2-methoxyvinyl)benzene

Cat. No.: B8267093
M. Wt: 247.51 g/mol
InChI Key: VJQJXSBCSHXMNS-SNAWJCMRSA-N
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Description

(E)-4-Bromo-2-chloro-1-(2-methoxyvinyl)benzene is an organic compound with the molecular formula C10H10BrClO It is a derivative of benzene, featuring bromine, chlorine, and a methoxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Bromo-2-chloro-1-(2-methoxyvinyl)benzene typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Methoxyvinylation: The attachment of a methoxyvinyl group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of catalysts and specific solvents can enhance the reaction rates and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine, chlorine, or methoxyvinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

(E)-4-Bromo-2-chloro-1-(2-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (E)-4-Bromo-2-chloro-1-(2-methoxyvinyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • (E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene
  • 1-Bromo-4-[(E)-2-Methoxyvinyl]Benzene

Comparison: (E)-4-Bromo-2-chloro-1-(2-methoxyvinyl)benzene is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions compared to similar compounds. The methoxyvinyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-chloro-1-[(E)-2-methoxyethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQJXSBCSHXMNS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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